(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-27-19(26)23-9-8-12-14(10-23)28-18(16(12)17(21)25)22-15(24)7-6-11-4-2-3-5-13(11)20/h2-7H,8-10H2,1H3,(H2,21,25)(H,22,24)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCZBMQWPDTQOB-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound belonging to the thieno[2,3-c]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
-
Anticancer Activity :
- Compounds similar to the thieno[2,3-c]pyridine scaffold have been shown to inhibit cancer cell growth by targeting tubulin polymerization. For instance, derivatives with modifications at specific positions have demonstrated IC50 values ranging from 1.1 to 4.7 µM against various cancer cell lines such as HeLa and L1210 cells .
- The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with the colchicine binding site on tubulin, leading to cell cycle arrest and subsequent cell death .
-
Acetylcholinesterase Inhibition :
- Some thieno[2,3-c]pyridine derivatives have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In related studies, compounds showed significant inhibition of AChE with IC50 values in the nanomolar range .
Synthesis and Evaluation
The synthesis of this compound involves nucleophilic aromatic substitution reactions that allow for various substitutions on the thieno[2,3-c]pyridine framework. This flexibility leads to diverse biological activities.
Case Studies
- Antitumor Activity :
- Neuroprotective Effects :
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antiproliferative | 1.1 | HeLa |
| Compound B | AChE Inhibition | 0.11 | AChE |
| Compound C | Antiproliferative | 0.2-5 | Colon Cancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Thieno[2,3-c]Pyridine Family
The thieno[2,3-c]pyridine scaffold is a common framework in bioactive molecules. Key analogs include:
2.1.1 Ethyl 3-Carbamoyl-2-(2-((4-Chlorophenyl)Sulfonyl)Acetamido)-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate (CAS 895466-48-5)
- Molecular Formula : C₁₉H₂₀ClN₃O₆S₂ vs. the target compound’s likely formula (approximated as C₁₈H₁₈ClN₃O₄S).
- Key Differences: Substituent at Position 2: A sulfonylacetamido group with a 4-chlorophenyl moiety vs. the target’s acrylamido-2-chlorophenyl group. Ester Group: Ethyl ester (C₂H₅) vs. methyl ester (CH₃), impacting lipophilicity (logP) and bioavailability .
2.1.2 Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate (CAS 193537-14-3)
- Molecular Formula : C₁₅H₂₂N₂O₄S.
- Key Differences: Amino vs.
Functional Group Comparisons
- Acrylamido vs. Sulfonylacetamido : The (E)-acrylamido group in the target compound may enhance π-π stacking interactions in biological targets compared to the sulfonylacetamido group in CAS 895466-48-5. However, the sulfonyl group could improve aqueous solubility .
- Chlorophenyl Orientation : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in CAS 895466-48-5: ortho-substitution may introduce steric effects that influence binding pocket accommodation.
Research Findings and Implications
Spectroscopic Characterization (Inferred)
- IR Spectroscopy : Expected peaks include N-H stretching (~3300 cm⁻¹ for carbamoyl and acrylamido groups) and C=O stretching (~1660–1700 cm⁻¹ for ester and amide carbonyls), comparable to triazolopyrimidine derivatives (e.g., IR data in ).
- NMR Data: The ¹H-NMR would show signals for the methyl ester (δ ~3.6–3.8 ppm), dihydrothienopyridine protons (δ ~2.5–4.0 ppm), and aromatic protons (δ ~6.8–8.0 ppm for 2-chlorophenyl), as seen in analogous compounds .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data (Representative)
Q & A
Q. What are the critical steps and optimization strategies for synthesizing (E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiophene and pyridine precursors, followed by functionalization with acrylamido and carbamoyl groups. Key steps include:
- Cyclization : Using precursors like thiophene derivatives and pyridine intermediates under reflux conditions (e.g., DMF or DMSO as solvents at 80–100°C) .
- Acrylamido Introduction : Reaction with 3-(2-chlorophenyl)acryloyl chloride in the presence of a base (e.g., triethylamine) .
- Carbamoyl Addition : Treating intermediates with methyl carbamate or cyanamide derivatives .
- Optimization : Adjusting reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio for acryloyl chloride) to improve yields (typically 50–60%) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Use a combination of NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry, HPLC (>98% purity threshold), and mass spectrometry (ESI-MS) for molecular weight validation. X-ray crystallography resolves 3D conformation, particularly for the (E)-configured acrylamido group .
Q. What role do functional groups (e.g., 2-chlorophenyl, carbamoyl) play in stability and reactivity?
- Methodological Answer :
- 2-Chlorophenyl : Enhances lipophilicity and π-π stacking interactions, influencing target binding. Stability tested via thermal gravimetric analysis (TGA) shows decomposition >200°C .
- Carbamoyl : Participates in hydrogen bonding; reactivity assessed by treating with hydrazine to form hydrazide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC50 values in antitubulin assays) may arise from impurities or stereochemical inconsistencies. Mitigation strategies include:
- Repurification : Using preparative HPLC to isolate >99% pure batches .
- Stereochemical Confirmation : Re-analyzing (E/Z) configuration via NOESY NMR or circular dichroism .
- Dose-Response Replication : Testing activity in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., replacing 2-chlorophenyl with 3-methoxyphenyl) and comparing bioactivity:
- In Vitro Assays : Antiproliferative activity against taxane-resistant cancer cells (e.g., 4SC-207 analog with IC50 = 12 nM) .
- Computational Docking : Molecular dynamics simulations to predict binding affinity for tubulin’s colchicine site .
- Pharmacophore Mapping : Identifying critical hydrogen bond acceptors (e.g., carbamoyl oxygen) using Schrödinger Suite .
Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity?
- Methodological Answer :
- Xenograft Models : Administer 10–50 mg/kg doses in nude mice with implanted tumors (e.g., MDA-MB-231) to assess tumor volume reduction .
- Toxicokinetics : Monitor liver/kidney function markers (ALT, creatinine) and hematological parameters weekly .
- Metabolite Profiling : LC-MS/MS to identify major metabolites (e.g., hydrolyzed carboxylate derivatives) .
Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?
- Methodological Answer : Use Design of Experiments (DoE) to model variables (temperature, solvent polarity, catalyst loading). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 70–110°C | 90°C |
| Solvent (DMF:H2O) | 9:1 to 7:3 | 8:2 |
| Catalyst (Pd/C) | 5–15 mol% | 10 mol% |
| Response surface methodology (RSM) increases yield from 58% to 72% . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
